molecular formula C14H19NO5 B12550699 DL-Aspartic acid, N-hydroxy-N-phenyl-, diethyl ester CAS No. 146328-29-2

DL-Aspartic acid, N-hydroxy-N-phenyl-, diethyl ester

Cat. No.: B12550699
CAS No.: 146328-29-2
M. Wt: 281.30 g/mol
InChI Key: ONUVYIXTUIPGBN-UHFFFAOYSA-N
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Description

The compound features:

  • Core structure: Aspartic acid backbone with two ester groups (diethyl) at the carboxyl positions.
  • Substituents: A phenyl group and a hydroxyl group attached to the nitrogen atom (N-hydroxy-N-phenyl).
  • Stereochemistry: Racemic mixture (DL-form), combining both D- and L-enantiomers.

Properties

CAS No.

146328-29-2

Molecular Formula

C14H19NO5

Molecular Weight

281.30 g/mol

IUPAC Name

diethyl 2-(N-hydroxyanilino)butanedioate

InChI

InChI=1S/C14H19NO5/c1-3-19-13(16)10-12(14(17)20-4-2)15(18)11-8-6-5-7-9-11/h5-9,12,18H,3-4,10H2,1-2H3

InChI Key

ONUVYIXTUIPGBN-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC(C(=O)OCC)N(C1=CC=CC=C1)O

Origin of Product

United States

Preparation Methods

Hydroxylamine Addition to Unsaturated Diacids

This method involves the reaction of hydroxylamine derivatives with α,β-unsaturated diacids, such as diethyl maleate, under controlled conditions.

Reaction Mechanism

  • Substrate Preparation : Diethyl maleate (or analogous α,β-unsaturated diesters) serves as the electrophilic component.
  • Nucleophilic Attack : N-Phenylhydroxylamine (or substituted hydroxylamine) adds to the α,β-unsaturated bond, following Markovnikov’s rule, to form a β-hydroxyamino ester intermediate.
  • Dehydration : The intermediate undergoes dehydration to yield the corresponding α,β-unsaturated N-hydroxy-N-phenyl aspartate ester.
Example Protocol (EP0452094A2)
Parameter Value/Description
Substrate Diethyl maleate
Reagent N-Phenylhydroxylamine
Solvent Ethanol
Temperature 25°C
Time 15 hours
Yield 74% (after purification)

Key Steps:

  • Addition Reaction : Diethyl maleate reacts with N-phenylhydroxylamine in ethanol at room temperature.
  • Purification : The crude product is filtered, washed with ethanol, and dried under vacuum.

Advantages :

  • Mild reaction conditions avoid thermal degradation.
  • Scalable for industrial synthesis.

Limitations :

  • Requires careful stoichiometric control to minimize side reactions (e.g., over-addition).

Oxidation of Schiff Base Derivatives

This approach exploits the oxidation of Schiff bases to form oxaziridines, which hydrolyze to N-hydroxy derivatives.

Reaction Pathway

  • Schiff Base Formation : An aromatic aldehyde (e.g., benzaldehyde) reacts with an amino acid amide to form an imine.
  • Oxidation : The Schiff base is oxidized to an oxaziridine intermediate.
  • Hydrolysis : The oxaziridine undergoes hydrolysis in alcoholic media to yield the N-hydroxy-N-phenyl aspartate ester.
Example Protocol (EP0330247B1)
Parameter Value/Description
Substrate L-Phenylalanine amide
Reagent Benzaldehyde
Oxidizing Agent mCPBA (meta-chloroperbenzoic acid)
Solvent Dichloromethane/ethanol
Temperature 0°C to room temperature
Yield 65–70%

Key Steps:

  • Schiff Base Synthesis : L-Phenylalanine amide reacts with benzaldehyde in dichloromethane.
  • Oxidation : mCPBA oxidizes the imine to an oxaziridine.
  • Hydrolysis : The oxaziridine is hydrolyzed in ethanol to form the N-hydroxy derivative.

Advantages :

  • Enables stereochemical control through chiral starting materials.
  • Compatible with enzymatic hydrolysis for amide-to-acid conversion.

Limitations :

  • Requires anhydrous conditions to prevent premature hydrolysis.

Ullmann-Type Coupling for N-Arylation

This method employs diaryliodonium salts to introduce aryl groups onto amino acids, enabling N-phenylation.

Reaction Overview

  • Activation : The amino acid ester is activated as a methyl ester or amide.
  • Arylation : A diaryliodonium salt (e.g., diphenyliodonium chloride) transfers the phenyl group to the nitrogen.
  • Hydroxylation : Subsequent hydroxylation yields the N-hydroxy-N-phenyl derivative.
Example Protocol (PMC6519732)
Parameter Value/Description
Substrate DL-Aspartic acid methyl ester
Reagent Diphenyliodonium chloride
Catalyst Cu(I) salts
Solvent DMF
Temperature 80°C
Time 12 hours
Yield 70–85%

Key Steps:

  • Arylation : The methyl ester reacts with diphenyliodonium chloride in DMF under copper catalysis.
  • Hydroxylation : The N-phenyl intermediate is treated with hydroxylamine to introduce the hydroxyl group.

Advantages :

  • High functional group tolerance.
  • Suitable for racemic synthesis.

Limitations :

  • Requires toxic diaryliodonium salts.

Esterification of N-Hydroxy-N-Phenyl Aspartic Acid

Post-synthesis esterification is often used to convert carboxylic acids to esters.

Methodology

  • Acid Activation : N-Hydroxy-N-phenyl aspartic acid is activated using reagents like DCC (dicyclohexylcarbodiimide) or HATU.
  • Esterification : The activated acid reacts with ethanol under acidic or basic conditions.
Example Protocol (PMC9293202)
Parameter Value/Description
Substrate N-Hydroxy-N-phenyl aspartic acid
Activating Agent DCC, DMAP (catalyst)
Alcohol Ethanol
Solvent Dichloromethane
Temperature 0°C to room temperature
Yield 90%

Key Steps:

  • Activation : DCC couples the carboxylic acid with ethanol.
  • Workup : The reaction mixture is filtered to remove dicyclohexylurea (DCU) byproduct.

Advantages :

  • High efficiency for ester formation.
  • Compatible with sensitive functional groups.

Limitations :

  • Requires anhydrous conditions to prevent hydrolysis.

Alternative Methods and Challenges

Claisen-Schmidt Condensation

While primarily used for diketo acids, this method can be adapted for N-hydroxy derivatives. For example, reacting an acetyl derivative with diethyl oxalate under basic conditions forms α,γ-diketo esters, which are hydrolyzed to acids. However, this method is less direct for N-phenyl substitution.

Microwave-Assisted Synthesis

Recent studies (PMC9293202) highlight microwave (MW) irradiation to accelerate esterifications. For example, diethyl maleate reacts with N-phenylhydroxylamine under MW irradiation at 160–200°C, reducing reaction times to minutes.

Critical Analysis of Methods

Comparison of Yields and Conditions

Method Yield (%) Temperature (°C) Time (hours) Reference
Hydroxylamine Addition 74 25 15 EP0452094A2
Schiff Base Oxidation 65–70 0–25 6–12 EP0330247B1
Ullmann Coupling 70–85 80 12 PMC6519732
Esterification (DCC) 90 0–25 2 PMC9293202

Key Challenges

  • Stereochemical Control : Achieving racemic mixtures (DL-form) requires non-chiral catalysts or achiral starting materials.
  • Byproduct Management : DCU or NaI residues must be removed to ensure purity.
  • Scalability : MW-assisted methods show promise for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

DL-Aspartic acid, N-hydroxy-N-phenyl-, diethyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the N-hydroxy group to an amine.

    Substitution: The ester groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include various derivatives of the original compound, such as amines, oxides, and substituted esters.

Scientific Research Applications

DL-Aspartic acid, N-hydroxy-N-phenyl-, diethyl ester has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound is studied for its potential role in biological systems, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development for treating various diseases.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of DL-Aspartic acid, N-hydroxy-N-phenyl-, diethyl ester involves its interaction with specific molecular targets, such as enzymes and receptors. The phenyl group and N-hydroxy functionality play crucial roles in binding to these targets, leading to inhibition or activation of biological pathways. The ester groups facilitate the compound’s transport across cell membranes, enhancing its bioavailability.

Comparison with Similar Compounds

Diethyl DL-Aspartate

  • Structure : Aspartic acid with diethyl ester groups at both carboxyl positions.
  • Molecular Formula: C₈H₁₅NO₄ (MW: 189.21 g/mol) .
  • Key Properties: Density: 1.102 g/cm³ . Solubility: Likely polar organic solvents (e.g., ethanol, DMF), inferred from ester functional groups.
  • Applications : Intermediate in peptide synthesis or pharmaceutical manufacturing .

Comparison :

  • The absence of the N-hydroxy-N-phenyl group in diethyl DL-aspartate reduces steric hindrance and hydrogen-bonding capacity compared to the target compound. This likely results in higher thermal stability and lower melting points for diethyl DL-aspartate .

DL-Aspartic Acid β-Methyl Ester Hydrochloride

  • Structure : Aspartic acid with a methyl ester at the β-carboxyl group and hydrochloride salt formation.
  • Molecular Formula: C₅H₁₀ClNO₄ (MW: 183.59 g/mol) .
  • Key Properties :
    • Melting Point: 196–200°C .
    • Stability: Hydrochloride salt enhances crystallinity and stability under acidic conditions.

Comparison :

  • The methyl ester group (vs. The hydrochloride salt further differentiates its ionic character from the neutral diethyl ester form of the target compound .

N-Benzyloxycarbonyl-L-Aspartic Acid (Z-Asp-OH)

  • Structure: Aspartic acid with a benzyloxycarbonyl (Z) protecting group on the α-amino group.
  • Applications : Widely used in peptide synthesis to prevent unwanted side reactions .

Comparison :

  • The Z-group provides orthogonal protection compared to the N-hydroxy-N-phenyl group. While both substituents are bulky, the Z-group is more labile under hydrogenolysis conditions, offering distinct synthetic utility .

L-Aspartic Acid Dimethyl Ester Hydrochloride

  • Structure : L-enantiomer of aspartic acid with dimethyl esters and hydrochloride salt.
  • Molecular Formula: C₆H₁₁NO₄·HCl (MW: 197.61 g/mol) .
  • Key Properties :
    • Purity: >97% (Titration) .
    • Storage: Requires dry, ventilated conditions to prevent hydrolysis.

Comparison :

  • The dimethyl ester (vs. diethyl) shortens the alkyl chain, reducing lipophilicity. The L-enantiomer specificity contrasts with the racemic DL-form of the target compound, which may influence biological activity .

Structural and Functional Group Analysis

Compound Key Functional Groups Thermal Stability Hydrogen-Bonding Capacity
Target Compound N-hydroxy-N-phenyl, diethyl ester Moderate (ester hydrolysis risk) High (N-hydroxy, ester)
Diethyl DL-Aspartate Diethyl ester High Low
DL-Asp β-Methyl Ester HCl Methyl ester, HCl salt Moderate Moderate (HCl enhances ionic interactions)
Z-Asp-OH Benzyloxycarbonyl Low (Z-group cleavage) Moderate

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